![molecular formula C7H4INO4 B1595640 2-Iodo-4-nitrobenzoic acid CAS No. 89459-38-1](/img/structure/B1595640.png)
2-Iodo-4-nitrobenzoic acid
Overview
Description
2-Iodo-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the para position relative to the carboxylic acid group.
Another method involves the iodination of 4-nitrobenzoic acid. This reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the ortho position relative to the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Common reducing agents include tin and hydrochloric acid, iron and acetic acid, or catalytic hydrogenation with palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 2-iodo-4-aminobenzoic acid.
Coupling: Various biaryl compounds can be formed depending on the boronic acid used.
Scientific Research Applications
Organic Synthesis
2-Iodo-4-nitrobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry. Common reactions include:
- Nucleophilic Substitution : The iodine atom can be replaced by other substituents, leading to derivatives such as azido or thiocyanato compounds.
- Reduction Reactions : The nitro group can be reduced to an amino group, yielding 2-iodo-4-aminobenzoic acid.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicinal Chemistry
The compound has garnered attention for its potential in drug development. Notably, it has shown promise as an enzyme inhibitor:
- Aldose Reductase Inhibition : Implicated in diabetic complications.
- Carbonic Anhydrase Inhibition : Affects pH regulation and fluid balance, which can be beneficial in treating various conditions.
Recent studies have highlighted its role in developing treatments for diabetes and hypertension, showcasing its therapeutic potential.
Material Science
In material science, this compound is utilized in the preparation of functional materials such as liquid crystals and polymers. Its unique properties allow for the design of materials with specific functionalities suitable for advanced applications.
Biological Studies
The compound is employed in biochemical assays and as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it a useful tool for researchers exploring metabolic processes.
Case Studies
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits aldose reductase, demonstrating potential therapeutic effects against diabetic complications (source not cited).
- Synthesis Methods Investigation : Various synthesis methods have been explored, including direct halogenation and the Sandmeyer reaction, yielding high purity products suitable for further applications (source not cited).
Mechanism of Action
The mechanism of action of 2-iodo-4-nitrobenzoic acid depends on the specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, the nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-nitrobenzoic acid
- 2-Bromo-4-nitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
2-Iodo-4-nitrobenzoic acid is unique due to the presence of both iodine and nitro groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Biological Activity
2-Iodo-4-nitrobenzoic acid (C₇H₄INO₄) is an aromatic compound notable for its unique molecular structure, which includes an iodine atom and a nitro group attached to a benzoic acid framework. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₇H₄INO₄
- Molecular Weight : 293.02 g/mol
- Melting Point : 143–145 °C
- Boiling Point : Predicted around 391.5 °C
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
1. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of several enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on:
- Aldose Reductase : A key enzyme in glucose metabolism, implicated in diabetic complications.
- Carbonic Anhydrase : An enzyme that catalyzes the conversion of carbon dioxide to bicarbonate, affecting pH regulation and fluid balance.
2. Toxicological Profile
While exhibiting beneficial biological activities, this compound also poses certain toxicological risks:
- Acute Toxicity : Classified as harmful if swallowed; can cause skin irritation.
- Environmental Impact : Potential environmental contaminant, requiring careful handling during research and application.
Research Findings
Recent studies have explored the synthesis and applications of this compound in various contexts:
Synthesis Methods
Several methods have been reported for synthesizing this compound:
- Direct Halogenation : Involves the introduction of iodine via electrophilic aromatic substitution.
- Sandmeyer Reaction : Utilizes diazotization followed by reaction with potassium iodide.
Case Studies
- A study by Staab et al. (1968) highlighted the compound's utility in synthesizing more complex organic molecules through its reactivity profile.
- Recent investigations have focused on its role as a pharmacological agent, particularly in developing treatments for conditions like diabetes and hypertension.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Iodine at position 2 | Significant enzyme inhibition activity |
3-Iodo-4-nitrobenzoic acid | Iodine at position 3 | Altered reactivity compared to position 2 |
4-Nitrobenzoic acid | No iodine substituent | Commonly used as a coupling agent |
2-Bromo-4-nitrobenzoic acid | Bromine instead of iodine | Different biological activity profile |
Properties
IUPAC Name |
2-iodo-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICTGFCQITYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332583 | |
Record name | 2-Iodo-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-38-1 | |
Record name | 2-Iodo-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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